Perillene

Vue d'ensemble

Description

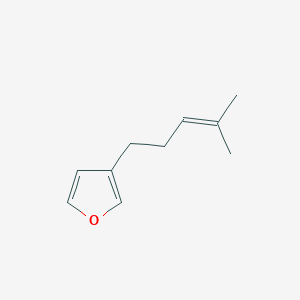

Perillene (3-Isohexenylfuran, C₁₀H₁₄O) is a monoterpene characterized by a furan ring and an isohexenyl side chain. It is a volatile organic compound (VOC) predominantly found in Perilla frutescens (green variety) microgreens, where it constitutes ~14% of emitted VOCs . It is also identified in essential oils (EOs) of Magnolia officinalis (8.32%) , Elsholtzia fruticosa (32.29%) , and Plumeria rubra flowers .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le perillène peut être synthétisé à partir du β-myrcène par une série de réactions impliquant la formation d'époxyde, le clivage et l'oxydation . La conversion du β-myrcène en perillène implique la formation de diols de myrcène à partir du clivage des époxydes de myrcène, suivie d'une oxydation et d'une déshydratation pour donner du perillène .

Méthodes de production industrielle

La production industrielle de perillène implique l'extraction d'huiles essentielles à partir des feuilles de Perilla frutescens. La méthode d'extraction comprend la distillation à la vapeur, qui est couramment utilisée pour obtenir du perillène ainsi que d'autres composants d'huiles essentielles . De plus, des méthodes biotechnologiques utilisant des cultures immergées de Pleurotus ostreatus ont été explorées pour la production de perillène .

Analyse Des Réactions Chimiques

Types de réactions

Le perillène subit diverses réactions chimiques, notamment :

Oxydation : Le perillène peut être oxydé pour former de l'α, α-acarilactol et d'autres produits de dégradation oxydative.

Réduction : Les réactions de réduction impliquant le perillène sont moins fréquentes mais peuvent être explorées pour des applications spécifiques.

Substitution : Le perillène peut subir des réactions de substitution, en particulier en présence de catalyseurs et de réactifs appropriés.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent l'oxygène et d'autres oxydants dans des conditions contrôlées.

Substitution : Des catalyseurs tels que Li2CuCl4 ont été utilisés dans des réactions de couplage croisé impliquant le perillène.

Principaux produits formés

Produits d'oxydation : α, α-acarilactol et d'autres produits de dégradation oxydative.

Produits de substitution : Différents dérivés substitués selon les réactifs et les conditions utilisés.

Applications de la recherche scientifique

Le perillène a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé comme précurseur pour la synthèse d'autres monoterpènes et composés apparentés.

Médecine : Enquête sur ses effets anti-inflammatoires, antibactériens et antitumoraux.

Mécanisme d'action

Le perillène exerce ses effets par le biais de diverses cibles moléculaires et voies. Il a été constaté qu'il déclenchait des réponses électrophysiologiques distinctes dans les antennes des insectes, suggérant son rôle de signal chimique dans le comportement de recherche d'hôte . De plus, les effets antibactériens et antitumoraux du perillène sont attribués à son interaction avec des cibles et des voies cellulaires spécifiques .

Applications De Recherche Scientifique

Chemical Properties of Perillene

This compound is characterized as a neutral, hydrophobic molecule that is insoluble in water. It appears as a clear, colorless oil with a woody and floral aroma, making it suitable for fragrance applications in the cosmetic and food industries .

This compound exhibits a range of pharmacological activities, making it a candidate for various therapeutic applications. Research indicates its potential in treating conditions such as inflammation, cancer, and neurodegenerative diseases.

Anti-inflammatory Effects

Studies have shown that this compound possesses significant anti-inflammatory properties. It has been demonstrated to inhibit pro-inflammatory cytokines and reduce inflammation in various models .

Anticancer Activity

Research highlights this compound's potential in cancer therapy. It has been observed to induce apoptosis in cancer cells and inhibit tumor growth in animal models .

Neuroprotective Effects

This compound has shown promise in neuroprotection by reducing oxidative stress and inflammation associated with neurodegenerative diseases such as Alzheimer's and Parkinson's .

Antimicrobial Properties

The compound exhibits antimicrobial activity against various pathogens, which suggests its potential use in treating infections .

Table 2: Summary of Pharmacological Activities of this compound

| Activity | Mechanism of Action | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of cytokines | |

| Anticancer | Induction of apoptosis | |

| Neuroprotective | Reduction of oxidative stress | |

| Antimicrobial | Inhibition of pathogenic growth |

Culinary Applications

In culinary contexts, this compound is valued for its flavoring properties. It is commonly used in Asian cuisines, particularly in dishes featuring Perilla frutescens, enhancing both taste and aroma.

Flavoring Agent

This compound's unique flavor profile makes it an attractive option for use in food products such as sauces, marinades, and snacks .

Preservation

Due to its antimicrobial properties, this compound can also serve as a natural preservative in food products, extending shelf life while maintaining flavor integrity .

Cosmetic Applications

The cosmetic industry utilizes this compound for its fragrance and potential skin benefits.

Fragrance Component

This compound's pleasant aroma makes it a popular ingredient in perfumes and scented products .

Skin Health

Research indicates that this compound may contribute to skin health through its anti-inflammatory and antioxidant properties, making it suitable for inclusion in skincare formulations .

Case Studies

Several studies have highlighted the efficacy of this compound across various applications:

- Anti-inflammatory Study : A study published in Medicinal Plant Biology demonstrated that this compound significantly reduced inflammation markers in animal models .

- Anticancer Research : In vitro studies indicated that this compound could induce apoptosis in breast cancer cells through the activation of specific pathways .

- Neuroprotection : Research showed that this compound reduced neuroinflammation and oxidative stress in models of Alzheimer's disease, suggesting its potential role as a therapeutic agent .

Mécanisme D'action

Perillene exerts its effects through various molecular targets and pathways. It has been found to elicit distinct electrophysiological responses in the antennae of insects, suggesting its role as a chemical cue in host-searching behavior . Additionally, this compound’s antibacterial and antitumor effects are attributed to its interaction with specific cellular targets and pathways .

Comparaison Avec Des Composés Similaires

Pharmacological Activities :

- Antimicrobial : Active against Staphylococcus aureus and Escherichia coli .

- Safety : In EOs, concentrations are below toxicological concern thresholds (TTC) .

Comparison with Structurally Similar Monoterpenes

D-Limonene

- Structure: Cyclic monoterpene (C₁₀H₁₆).

- Occurrence: Dominant in Magnolia officinalis EOs (31.17%) , Citrus spp. (up to 91.1% in grapefruit peel) , and Perilla frutescens .

- Activities :

Perillaldehyde

- Structure: Monoterpene aldehyde (C₁₀H₁₄O).

- Occurrence : Dominant in Perilla frutescens var. crispa (41.6%) , Elsholtzia beddomei (4.68%) .

- Activities :

β-Pinene

- Structure: Bicyclic monoterpene (C₁₀H₁₆).

- Occurrence: Magnolia officinalis (12.25%) , Juniperus communis (5.0%) .

- Activities :

- Antimicrobial : Broad-spectrum activity.

- Bioavailability : Higher lipophilicity than this compound, enhancing tissue penetration.

Comparison with Sesquiterpenes

β-Caryophyllene

- Structure : Bicyclic sesquiterpene (C₁₅H₂₄).

- Occurrence : Perilla frutescens (5%) , Elsholtzia beddomei (1.55%) .

- Activities :

- Anti-inflammatory : Acts via CB2 receptor agonism.

- Stability : Less volatile than this compound, persistent in dried plant material.

α-Eudesmol

- Structure : Sesquiterpene alcohol (C₁₅H₂₆O).

- Occurrence: Magnolia officinalis bark (40.17%) .

- Activities :

- Neuroprotective : Modulates GABA receptors.

- Therapeutic Use : Less studied for metabolic disorders compared to this compound.

Functional Comparison with Ketone Analogs

Perillaketone

Activité Biologique

Perillene, a monoterpene derived from the plant Perilla frutescens, has garnered significant attention for its diverse biological activities. This article provides an overview of the biological properties of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its unique structure as a cyclic monoterpene, which contributes to its biological activity. Its chemical formula is , and it has a molecular weight of approximately 138.22 g/mol. The compound is known for its pleasant aroma and is often used in flavoring and fragrance.

Biological Activities

This compound exhibits a range of biological activities, which can be categorized into several key areas:

1. Antioxidant Activity

- This compound has demonstrated significant antioxidant properties, which help in scavenging free radicals and reducing oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases.

2. Anti-inflammatory Effects

- Research indicates that this compound can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation. This effect has been observed in various in vitro studies where this compound was shown to modulate immune responses.

3. Anticancer Potential

- Several studies have reported the anticancer effects of this compound. For instance, it has been shown to induce apoptosis in cancer cells through the activation of specific signaling pathways. A notable study found that this compound inhibited the growth of human cancer cell lines, suggesting its potential as a therapeutic agent in oncology .

4. Neuroprotective Effects

- This compound exhibits neuroprotective properties, particularly against neurodegenerative diseases such as Alzheimer's. It has been shown to inhibit tau protein hyperphosphorylation and reduce oxidative stress in neuronal cells .

5. Antimicrobial Activity

- The compound has demonstrated antimicrobial properties against various pathogens, including bacteria and fungi. This makes it a candidate for developing natural preservatives or therapeutic agents against infections .

The biological activities of this compound are attributed to several mechanisms:

- Scavenging Free Radicals: this compound's structure allows it to effectively neutralize reactive oxygen species (ROS), thus protecting cells from oxidative damage.

- Modulation of Signaling Pathways: this compound influences various signaling pathways involved in inflammation and apoptosis, contributing to its anti-inflammatory and anticancer effects.

- Inhibition of Enzymatic Activity: It can inhibit enzymes involved in inflammatory processes and cancer progression, further supporting its therapeutic potential .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying perillene in plant matrices?

this compound is typically identified via gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) due to its volatile nature. For quantification, internal standardization (e.g., using deuterated analogs) and calibration curves with reference standards are essential. In C. ordosica, this compound constituted 40.46% ± 2.58% of volatile components, validated via hierarchical cluster analysis and principal component analysis . Key parameters include retention indices (e.g., Kovats index) and spectral matching against libraries like NIST or Wiley.

Q. How can researchers ensure reproducibility in this compound extraction and synthesis protocols?

Detailed experimental protocols must include:

- Extraction : Solvent polarity (e.g., hexane for non-polar terpenes), temperature, and duration (e.g., steam distillation for volatiles).

- Synthesis : Reaction conditions (catalysts, stoichiometry) and purification steps (column chromatography, recrystallization).

- Characterization : NMR (¹H/¹³C), IR, and high-resolution MS for novel derivatives. This compound’s identity in Perilla frutescens was confirmed via comparison with literature spectral data .

Q. What preclinical models are suitable for evaluating this compound’s pharmacological effects?

The hyperuricemic (HUA) mouse model is widely used to study this compound’s uric acid-lowering effects. Key metrics include serum uric acid levels, xanthine oxidase activity, and renal urate transporter expression. In one study, this compound reduced uric acid comparably to allopurinol (p<0.01), validated via ELISA and histopathology .

Advanced Research Questions

Q. How can contradictions in this compound’s bioactivity data across studies be resolved?

Discrepancies may arise from:

- Source variability : this compound content differs by plant species (e.g., 6.05% in C. brachypoda vs. 40.46% in C. ordosica) .

- Experimental design : Standardize dosing (mg/kg), administration route (oral vs. intraperitoneal), and control for matrix effects (e.g., co-eluting compounds in GC-MS).

- Statistical rigor : Use multivariate analysis (ANOVA with post-hoc tests) and power calculations to address false positives .

Q. What computational approaches predict this compound’s molecular targets and mechanisms?

The Deep Learning-based Efficacy Prediction System (DLEPS) integrates transcriptomic signatures (e.g., inflammation/fibrosis scores) to identify this compound’s targets. Molecular docking studies (AutoDock Vina) can simulate binding affinities to enzymes like xanthine oxidase, while molecular dynamics (GROMACS) validate stability .

Q. How does this compound’s structural variability influence its pharmacokinetics and toxicity?

this compound’s monoterpene backbone allows for derivatization (e.g., epoxidation, hydroxylation) that alters bioavailability. Toxicological thresholds are assessed via the Cramer Class TTC approach: at 0.5% concentration in essential oils, this compound’s genotoxicity risk is negligible per OECD QSAR Toolbox predictions .

Q. What metabolomic strategies identify this compound as a biomarker in plant-pathogen interactions?

In Citrus sinensis infected with Huanglongbing, this compound’s presence (with β-longifolene and 4-decenal) was flagged via untargeted GC-MS and orthogonal partial least squares-discriminant analysis (OPLS-DA). Confirmatory steps include spike-in recovery experiments and ROC curve analysis for specificity .

Q. Methodological Guidelines

- Data Reporting : Follow NIH guidelines for preclinical studies, including sample size justification, blinding, and raw data deposition in repositories like Figshare .

- Conflict Resolution : Use sensitivity analysis to address outliers (e.g., Grubbs’ test) and hierarchical clustering to group similar bioactivity profiles .

- Ethical Compliance : Obtain institutional approval for plant collection (e.g., CITES permits) and cite original spectral data to avoid plagiarism .

Propriétés

IUPAC Name |

3-(4-methylpent-3-enyl)furan | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-9(2)4-3-5-10-6-7-11-8-10/h4,6-8H,3,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNGKCOFXDHYSGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC1=COC=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40202167 | |

| Record name | Perillene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40202167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

539-52-6 | |

| Record name | Perillene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=539-52-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perillene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000539526 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perillene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40202167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PERILLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AM4D4646ZW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.